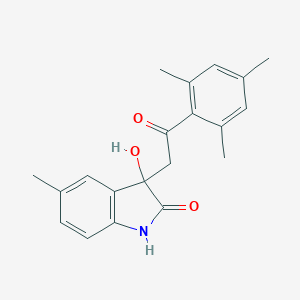
3-hydroxy-3-(2-mesityl-2-oxoethyl)-5-methyl-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-hydroxy-3-(2-mesityl-2-oxoethyl)-5-methyl-1,3-dihydro-2H-indol-2-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MI-2, and it is a potent inhibitor of the menin-MLL interaction, which is a protein-protein interaction that plays a crucial role in the development of acute leukemia.
Mécanisme D'action
3-hydroxy-3-(2-mesityl-2-oxoethyl)-5-methyl-1,3-dihydro-2H-indol-2-one inhibits the menin-MLL interaction by binding to the menin protein. The menin protein is a transcriptional regulator that interacts with the mixed lineage leukemia (MLL) protein to regulate gene expression. Inhibition of the menin-MLL interaction by 3-hydroxy-3-(2-mesityl-2-oxoethyl)-5-methyl-1,3-dihydro-2H-indol-2-one disrupts the normal gene expression patterns, leading to cell death in leukemia cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-hydroxy-3-(2-mesityl-2-oxoethyl)-5-methyl-1,3-dihydro-2H-indol-2-one have been extensively studied. In addition to its potential applications in the treatment of acute leukemia, this compound has also been shown to have anti-inflammatory and anti-tumor properties. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-hydroxy-3-(2-mesityl-2-oxoethyl)-5-methyl-1,3-dihydro-2H-indol-2-one is its potency and specificity. This compound is a potent inhibitor of the menin-MLL interaction, and it has been shown to be highly specific for this interaction. However, one of the main limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in lab experiments.
Orientations Futures
There are several future directions for the research on 3-hydroxy-3-(2-mesityl-2-oxoethyl)-5-methyl-1,3-dihydro-2H-indol-2-one. One of the most significant areas of research is the development of more potent and selective inhibitors of the menin-MLL interaction. Another area of research is the investigation of the potential applications of this compound in other diseases, such as solid tumors and inflammatory diseases. Additionally, the development of more efficient synthesis methods for this compound could also be a significant area of research.
Méthodes De Synthèse
The synthesis of 3-hydroxy-3-(2-mesityl-2-oxoethyl)-5-methyl-1,3-dihydro-2H-indol-2-one is a multi-step process that involves the reaction of 5-methylisatin with mesityl oxide in the presence of a base to form the intermediate compound. The intermediate compound is then reacted with hydroxylamine hydrochloride to form the oxime, which is then reduced to the corresponding amine using sodium borohydride. The final step involves the reaction of the amine with ethyl pyruvate in the presence of a base to form the desired compound.
Applications De Recherche Scientifique
3-hydroxy-3-(2-mesityl-2-oxoethyl)-5-methyl-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential applications in various fields. One of the most significant applications of this compound is in the treatment of acute leukemia. The menin-MLL interaction plays a crucial role in the development of acute leukemia, and inhibition of this interaction by 3-hydroxy-3-(2-mesityl-2-oxoethyl)-5-methyl-1,3-dihydro-2H-indol-2-one has been shown to be a promising therapeutic strategy.
Propriétés
Nom du produit |
3-hydroxy-3-(2-mesityl-2-oxoethyl)-5-methyl-1,3-dihydro-2H-indol-2-one |
|---|---|
Formule moléculaire |
C20H21NO3 |
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
3-hydroxy-5-methyl-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1H-indol-2-one |
InChI |
InChI=1S/C20H21NO3/c1-11-5-6-16-15(9-11)20(24,19(23)21-16)10-17(22)18-13(3)7-12(2)8-14(18)4/h5-9,24H,10H2,1-4H3,(H,21,23) |
Clé InChI |
IAHOGGJABVHDFP-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)NC(=O)C2(CC(=O)C3=C(C=C(C=C3C)C)C)O |
SMILES canonique |
CC1=CC2=C(C=C1)NC(=O)C2(CC(=O)C3=C(C=C(C=C3C)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-allyl-5-bromo-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214591.png)
![1-allyl-5-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214592.png)
![5-bromo-1-butyl-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214594.png)
![5-bromo-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214596.png)
![1-(2-chlorobenzyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214598.png)
![5-bromo-1-ethyl-3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B214599.png)
![5-bromo-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214602.png)

![5-bromo-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214604.png)
![1-allyl-5-bromo-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214605.png)

![5-bromo-1-butyl-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214607.png)
![5-bromo-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214608.png)
![3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214611.png)